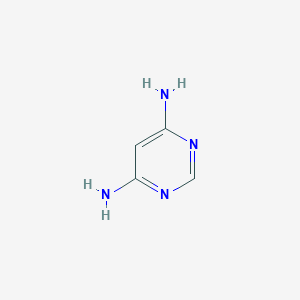

4,6-Diaminopyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-4(6)8-2-7-3/h1-2H,(H4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISVBCMQSJUHMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275776 | |

| Record name | 4,6-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2434-56-2 | |

| Record name | 4,6-Pyrimidinediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Diaminopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIAMINOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-Pyrimidinediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD899M5PW6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 4,6-Diaminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4,6-diaminopyrimidine, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended to serve as a detailed resource for professionals in research and development.

Core Physical and Chemical Properties

This compound is a white to almost white crystalline powder.[1] It is a key intermediate in the production of pharmaceuticals, particularly antifolate drugs used in cancer and bacterial infection treatments.[1] Its high solubility in water and stability under various conditions make it a valuable compound in industrial applications.[1]

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆N₄ | [1] |

| Molecular Weight | 110.12 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| CAS Number | 2434-56-2 | [1] |

Physicochemical Data

The physicochemical properties of this compound are critical for its application in synthesis and formulation. The following table summarizes key quantitative data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes | Source |

| Melting Point | 270-271 °C | [2][3] | |

| Boiling Point | 364.0 ± 22.0 °C | Predicted | [2] |

| Density | 1.368 ± 0.06 g/cm³ | Predicted | [2] |

| pKa | 5.78 ± 0.10 | Predicted | [3] |

| Solubility | High solubility in water | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| Infrared (IR) Spectrum | Conforms to structure |

| ¹H NMR | Consistent with structure |

| ¹³C NMR | Consistent with structure |

| UV-Vis | λmax at 275 nm (for a derivative) |

Experimental Protocols

Detailed methodologies for the determination of key physical and spectral properties are outlined below. These protocols are based on standard laboratory practices for pyrimidine (B1678525) derivatives.

Melting Point Determination

Objective: To determine the melting point of this compound using a standard capillary melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting point range.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Methodology:

-

A small amount of this compound is mixed with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Methodology:

-

A 5-10 mg sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

The NMR tube is placed in the NMR spectrometer.

-

For ¹H NMR, the spectrum is acquired with a typical spectral width of 0-12 ppm.

-

For ¹³C NMR, a larger number of scans is typically required, with a spectral width of 0-200 ppm, and proton decoupling is used.

-

The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent.

Methodology:

-

A stock solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or water) at a known concentration.

-

Serial dilutions are performed to obtain solutions with absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a dual-beam spectrophotometer.

-

The wavelength at which the maximum absorbance occurs (λmax) is identified from the spectrum. A pyrimidine derivative has been shown to have a λmax of 275 nm.[4][5]

Synthetic Pathway Visualization

This compound is a key precursor in the synthesis of antifolates, a class of drugs that inhibit the action of folic acid in metabolic pathways. The following diagram illustrates a generalized synthetic pathway.

Caption: Generalized synthesis of antifolates from this compound.

Biological Significance

This compound serves as a foundational molecule for the development of various biologically active compounds. Its derivatives are known to act as antifolates, which are crucial in chemotherapy and as antimicrobial agents. These compounds function by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. The structural features of this compound allow for modifications that can be tailored to target DHFR in specific organisms or cell types.

The following diagram illustrates the logical relationship of this compound as a building block for inhibitors of a key biological pathway.

Caption: Role of this compound derivatives in inhibiting the folate pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Nanjing Daoge Biopharma Co.,Ltd. [chemball.com]

- 3. This compound | 2434-56-2 [chemicalbook.com]

- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]

4,6-Diaminopyrimidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Diaminopyrimidine is a versatile heterocyclic organic compound that serves as a critical structural motif and building block in medicinal chemistry and materials science.[1] Its pyrimidine (B1678525) core, substituted with two amino groups, allows for diverse chemical modifications, making it a valuable scaffold for the synthesis of a wide array of biologically active molecules.[2] This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and significant applications in drug discovery, particularly as a precursor for potent enzyme inhibitors. It is recognized for its role in the production of pharmaceuticals like antifolate drugs, which are crucial in treating certain cancers and bacterial infections.[1] Furthermore, it finds utility in the formulation of agrochemicals, such as herbicides and fungicides.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 2434-56-2 | [1][3] |

| Molecular Formula | C₄H₆N₄ | [1][3] |

| Molecular Weight | 110.12 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 271 °C | [1] |

| IUPAC Name | Pyrimidine-4,6-diamine | [3] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves the nucleophilic substitution of halogenated pyrimidines. A common precursor is 4,6-dichloropyrimidine, where the chlorine atoms are displaced by amino groups.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound derivatives, starting from a di-substituted pyrimidine core. This often involves sequential nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Caption: General workflow for the synthesis of this compound derivatives.

Example Experimental Protocol: Palladium-Catalyzed Amination

This protocol describes a general method for the synthesis of N-substituted 4,6-diaminopyrimidines from 4-amino-6-chloropyrimidine derivatives, which can be synthesized from 4,6-dichloropyrimidine.[4]

Materials:

-

4-Amino-6-chloropyrimidine derivative

-

Desired amine (4 equivalents)

-

Palladium(0) precatalyst (e.g., Pd(dba)₂)

-

Phosphine (B1218219) ligand (e.g., DavePhos or BINAP)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., DMF or Toluene)

Procedure:

-

A reaction vessel is charged with the 4-amino-6-chloropyrimidine derivative, the palladium precatalyst, and the phosphine ligand under an inert atmosphere (e.g., Argon).

-

The anhydrous solvent, the desired amine, and the base are added to the vessel.

-

The reaction mixture is heated (e.g., to 140 °C) and stirred for a specified time (e.g., 24 hours), with reaction progress monitored by TLC or LC-MS.[4]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then subjected to an aqueous workup, typically by quenching with saturated ammonium (B1175870) chloride solution and extracting with an organic solvent like ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.

Applications in Drug Development

The this compound scaffold is a privileged structure in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.

Kinase Inhibitors

Derivatives of this compound have been extensively developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and autoimmune disorders.

-

Janus Kinase (JAK) Inhibitors: Certain pyrimidine-4,6-diamine derivatives have been designed as selective inhibitors of Janus Kinase 3 (JAK3).[5] These compounds show high potency, with some exhibiting IC₅₀ values in the low nanomolar range, and are being investigated for the treatment of inflammatory and autoimmune diseases.[5]

-

Focal Adhesion Kinase (FAK) Inhibitors: Novel diaminopyrimidine derivatives have been synthesized as inhibitors of Focal Adhesion Kinase (FAK), a key player in cancer cell proliferation, survival, and migration.[6] Compounds have shown potent anticancer activity against cell lines with high FAK expression.[6]

-

Other Kinase Targets: The scaffold has also been utilized to develop inhibitors for other kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[4][7]

Anticancer and Antimicrobial Agents

The structural versatility of the diaminopyrimidine core allows for its incorporation into a wide range of therapeutic agents.

-

Antiproliferative Agents: Diaminopyrimidine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including lung, breast, and colon cancer.[2][8] The mechanism often involves the inhibition of key enzymes like tubulin or specific kinases.[2]

-

Antimicrobial Agents: By targeting essential bacterial enzymes such as dihydrofolate reductase (DHFR), diaminopyrimidine-based compounds can exhibit antibacterial properties.[9]

Biological Activity and Signaling Pathways

The therapeutic effects of this compound derivatives are often achieved by modulating specific intracellular signaling pathways.

Inhibition of the JAK-STAT Pathway

JAK3 is a critical component of the JAK-STAT signaling pathway, which transmits signals from cytokines to the nucleus, regulating immune cell function. Inhibitors based on the this compound scaffold can block this pathway.

Caption: Inhibition of the JAK-STAT pathway by a this compound derivative.

Inhibition of FAK Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival signaling, often initiated by integrin clustering.

Caption: Inhibition of FAK signaling by a this compound derivative.

Safety and Handling

While this compound itself has a defined safety profile, many of its precursors, such as chlorinated pyrimidines, are hazardous. Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes.[10] Avoid inhalation of dust.[11] Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents.[11][12] Keep containers tightly closed.

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]

Note: This safety information is a summary. Always refer to the specific Safety Data Sheet (SDS) for the compound being used.

Conclusion

This compound is a compound of significant interest to the scientific and drug development community. Its robust chemistry and proven utility as a scaffold for high-value pharmaceutical agents, particularly kinase inhibitors, underscore its importance. The continued exploration of this versatile molecule and its derivatives promises to yield novel therapeutics for a range of diseases, from cancer to autoimmune disorders. This guide has provided a technical overview to support researchers in harnessing the potential of this valuable chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 459800050 [thermofisher.com]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. himediadownloads.com [himediadownloads.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Solubility and Stability of 4,6-Diaminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 4,6-Diaminopyrimidine (CAS No: 2434-56-2). While specific quantitative data is limited in publicly available literature, this document aggregates qualitative information and presents detailed experimental protocols to enable researchers to determine these critical parameters. The information herein is intended to support research, development, and formulation activities involving this versatile heterocyclic compound.

Core Properties of this compound

This compound is a white to almost white crystalline powder. It is a key building block in the synthesis of various pharmaceuticals, particularly antifolate drugs used in cancer and anti-infective therapies.[1][2] Its utility also extends to agrochemicals and polymer chemistry.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₄ | [1][2] |

| Molecular Weight | 110.12 g/mol | [1][2] |

| CAS Number | 2434-56-2 | [1][2] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 271 °C | [1][2] |

| Purity | ≥ 98% (GC) | [1][2] |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description | Reference(s) |

| Water | High solubility | [1][2] |

For related compounds, such as 4-Chloro-2,6-diaminopyrimidine, solubility in water is also noted, though it is described as "sparingly soluble".[3] It is crucial for researchers to experimentally determine the precise solubility of this compound in their specific aqueous and organic solvent systems. The following experimental protocols are provided for this purpose.

Experimental Protocols for Solubility Determination

Two common methods for determining solubility in a drug discovery and development setting are the Kinetic (High-Throughput) Solubility Assay and the Equilibrium (Thermodynamic) Solubility Assay.

This method is rapid and well-suited for early-stage discovery to assess the solubility of a compound from a concentrated DMSO stock solution upon addition to an aqueous buffer.[4]

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), high purity

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate (UV-transparent)

-

Plate reader with UV detection capabilities or a nephelometer

-

Multichannel pipette

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Create a serial dilution of the compound in DMSO in a separate 96-well plate.

-

Assay Plate Preparation: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a UV-transparent 96-well plate.

-

Aqueous Addition: Rapidly add PBS (e.g., 198 µL) to each well to achieve the final desired concentrations.

-

Mixing and Incubation: Mix the plate gently for 1-2 minutes and incubate at room temperature for 1-2 hours.[5]

-

Detection: Measure the absorbance at the compound's λmax or measure light scattering using a nephelometer. The concentration at which a significant increase in absorbance or light scattering is observed indicates the kinetic solubility limit (the "cloud point").[5]

Workflow for Kinetic Solubility Assay

Caption: Workflow for the Kinetic Solubility Assay.

This method determines the true thermodynamic solubility of a compound, where an excess of the solid is equilibrated with a solvent over time.[4]

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, PBS, ethanol)

-

Sealed vials

-

Constant temperature water bath with stirring capability

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with low compound binding)

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath at a defined temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

Sample Withdrawal and Filtration: Withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry against a standard curve).

-

Calculation: The determined concentration represents the equilibrium solubility.

Stability Profile

The stability of this compound is generally described as stable under various conditions.[1][2] However, for drug development purposes, a more detailed understanding of its stability under stressed conditions is required. Information on related pyrimidine (B1678525) derivatives can provide insights. For instance, 4-Chloro-2,6-diaminopyrimidine is stable under acidic conditions but may decompose in alkaline conditions and is sensitive to light and heat.[6][7]

To rigorously assess the stability of this compound, forced degradation studies and long-term stability testing according to ICH guidelines are recommended.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system with a suitable column and detector (e.g., UV-Vis or PDA)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature for a specified period.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for a specified period.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 70°C).

-

Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.

Logical Flow for Forced Degradation Study

Caption: Logical workflow for a forced degradation study.

Summary and Recommendations

This compound is a valuable building block with high aqueous solubility and general stability. However, for its application in regulated environments such as pharmaceuticals, a more thorough and quantitative understanding of its solubility and stability profile is essential. The experimental protocols provided in this guide offer a systematic approach for researchers to generate this critical data. It is recommended to perform these studies early in the development process to inform formulation design, analytical method development, and to ensure the overall quality and reliability of the final product.

References

- 1. database.ich.org [database.ich.org]

- 2. chemimpex.com [chemimpex.com]

- 3. ICH Official web site : ICH [ich.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

The Genesis of a Scaffold: Discovery and First Synthesis of 4,6-Diaminopyrimidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Diaminopyrimidine is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of biologically active molecules, including antifolate drugs and other therapeutic agents. Its discovery and the development of its initial synthetic routes laid the groundwork for significant advancements in medicinal chemistry. This technical guide provides a comprehensive overview of the historical context of its discovery and a detailed examination of the early synthetic methodologies. Experimental protocols for key synthesis reactions are presented, alongside a comparative analysis of these methods.

Introduction: The Dawn of Antimetabolite Theory

The discovery of this compound is intrinsically linked to the pioneering work of George H. Hitchings and his group in the 1940s.[1] Their research was founded on the burgeoning concept of antimetabolites, molecules that could interfere with the metabolic pathways of cells by mimicking essential endogenous compounds.[1] Pyrimidines, as integral components of nucleic acids, were a primary focus of this research. The synthesis and biological evaluation of numerous pyrimidine (B1678525) and purine (B94841) analogs during this period led to the identification of 2,4-diamino-5-substituted pyrimidines as potent inhibitors of folic acid utilization, a critical pathway for cell growth and division.[1] While the initial focus was on 2,4-diaminopyrimidines, the exploration of other isomeric structures like this compound was a natural progression of this systematic investigation into the structure-activity relationships of pyrimidine derivatives.

The First Synthesis: A Convergence of Chemical Logic

While a single definitive publication detailing the "first" synthesis of this compound is not readily apparent from early literature, the foundational methods for pyrimidine ring construction point towards two primary and historically significant synthetic routes. These methods, utilizing readily available starting materials, represent the most probable pathways for its initial preparation.

The two principal strategies for the first synthesis of this compound involve the condensation of a three-carbon component with a nitrogen-containing component (an amidine or its equivalent). The most logical and historically practiced approaches start from either malononitrile (B47326) or a malonic ester derivative.

Synthesis from Malononitrile and Formamidine (B1211174)

This is arguably the most direct and efficient of the early methods. The reaction involves the condensation of malononitrile with formamidine.

Caption: Synthesis of this compound from Malononitrile.

Synthesis from Diethyl Malonate and Formamide

An alternative and historically significant route involves the use of diethyl malonate and formamide, which in the presence of a strong base, can be considered a source of formamidine. This method typically proceeds through the intermediate formation of 4,6-dihydroxypyrimidine (B14393), which is then converted to 4,6-dichloropyrimidine (B16783) followed by amination.

Caption: Synthesis of this compound from Diethyl Malonate.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key synthetic transformations.

Protocol 1: Synthesis of this compound from Malononitrile

This protocol is based on the direct condensation reaction.

Materials:

-

Malononitrile

-

Formamidine acetate (B1210297)

-

Sodium methoxide (B1231860)

-

Diethyl ether

Procedure:

-

A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere.

-

To this solution, formamidine acetate is added, and the mixture is stirred to form free formamidine.

-

Malononitrile, dissolved in methanol, is then added dropwise to the formamidine solution at room temperature.

-

The reaction mixture is then heated at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether, filtered, and washed to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as water or ethanol (B145695).

Protocol 2: Synthesis of this compound from Diethyl Malonate

This multi-step synthesis proceeds via 4,6-dihydroxypyrimidine and 4,6-dichloropyrimidine intermediates.

Materials:

-

Diethyl malonate

-

Formamide

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, diethyl malonate is added, followed by the dropwise addition of formamide.

-

The mixture is heated at reflux for an extended period (several hours to overnight).

-

The reaction mixture is then cooled, and the precipitated sodium salt of 4,6-dihydroxypyrimidine is collected by filtration.

-

The salt is dissolved in water and acidified with hydrochloric acid to precipitate 4,6-dihydroxypyrimidine.

-

The product is filtered, washed with water, and dried.

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

-

4,6-Dihydroxypyrimidine is mixed with an excess of phosphorus oxychloride.

-

A catalytic amount of N,N-dimethylaniline can be added.

-

The mixture is heated at reflux until the reaction is complete (monitored by TLC or disappearance of starting material).

-

The excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The precipitated 4,6-dichloropyrimidine is collected by filtration, washed with cold water, and dried.

Materials:

-

4,6-Dichloropyrimidine

-

Ammonia (B1221849) (aqueous or in ethanol)

-

Ethanol (if using gaseous ammonia)

Procedure:

-

4,6-Dichloropyrimidine is dissolved or suspended in ethanol in a pressure vessel.

-

The vessel is cooled, and a saturated solution of ammonia in ethanol or concentrated aqueous ammonia is added.

-

The vessel is sealed and heated at a temperature typically ranging from 100 to 150 °C for several hours.

-

After cooling, the pressure is released, and the solvent is evaporated.

-

The residue is treated with water to dissolve ammonium (B1175870) chloride, and the insoluble this compound is collected by filtration.

-

The product can be purified by recrystallization.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthetic routes.

| Parameter | Synthesis from Malononitrile | Synthesis from Diethyl Malonate |

| Starting Materials | Malononitrile, Formamidine | Diethyl Malonate, Formamide, POCl₃, NH₃ |

| Number of Steps | 1 | 3 |

| Typical Overall Yield | Good to Excellent | Moderate |

| Key Intermediates | None | 4,6-Dihydroxypyrimidine, 4,6-Dichloropyrimidine |

| Reaction Conditions | Reflux in alcohol with base | Multi-step with varying conditions (reflux, high pressure) |

| Purity of Crude Product | Generally high | May require significant purification |

Logical Relationships and Workflow

The overall process from starting materials to the final product can be visualized as a workflow.

Caption: Comparative workflow of the two primary synthesis routes.

Conclusion

The discovery of this compound emerged from a systematic exploration of pyrimidine chemistry driven by the antimetabolite theory. The first syntheses of this important scaffold were likely achieved through straightforward and logical condensations of readily available C3 and N-C-N synthons. The malononitrile route offers a more direct and efficient pathway, while the multi-step synthesis from diethyl malonate, although more laborious, provided a versatile approach that was common in early heterocyclic chemistry. These foundational synthetic methods have been refined over the decades but remain a testament to the enduring principles of organic synthesis and have paved the way for the development of countless important molecules in medicine and industry.

References

Spectroscopic Data of 4,6-Diaminopyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4,6-Diaminopyrimidine, a crucial heterocyclic compound with significant applications in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural elucidation of this compound is fundamentally reliant on a combination of spectroscopic techniques. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.13 | Singlet | H-2 |

| 6.50 (broad) | Singlet | -NH₂ |

| 5.31 | Singlet | H-5 |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 162.6 | C-4, C-6 |

| 156.9 | C-2 |

| 79.9 | C-5 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3435 - 3339 | Strong, Broad | N-H stretching (amino groups) |

| 1628 | Strong | N-H bending (amino groups) |

| 1460 | Strong | C=C stretching (aromatic ring) |

| 1092 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 110 | 100 | [M]⁺ (Molecular Ion) |

| 83 | - | [M - HCN]⁺ |

| 67 | - | [M - NCHN₂]⁺ |

| 56 | - | [M - 2HCN]⁺ |

| 41 | - | [C₂H₃N]⁺ |

Note: Fragmentation patterns are predicted based on common fragmentation of pyrimidine (B1678525) derivatives. The molecular ion peak is the most definitive feature.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized for a solid organic compound like this compound.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a clean, dry NMR tube.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of dry this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Introduce a small amount of the solid this compound sample into the mass spectrometer, typically using a direct insertion probe.

-

Ionize the sample using Electron Ionization (EI) at 70 eV.

Instrument Parameters:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-300.

-

Ion Source Temperature: 200-250 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of a chemical compound like this compound.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided spectroscopic data and protocols are essential for quality control, structural verification, and further investigation of its chemical and biological properties.

References

Methodological & Application

Synthesis of 4,6-Diaminopyrimidine Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, 4,6-diaminopyrimidine derivatives represent a critical scaffold in medicinal chemistry. These compounds are foundational for developing targeted therapies, particularly kinase inhibitors for cancer treatment and agents against infectious diseases. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these promising molecules.

Substituted 4,6-diaminopyrimidines are recognized for their ability to mimic the hydrogen bonding patterns of nucleobases, allowing them to interact with a wide array of biological targets.[1] Their versatility has led to the development of inhibitors for crucial cellular signaling molecules, including Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), Focal Adhesion Kinase (FAK), and Janus Kinase 3 (JAK3).[1][2][3][4]

Applications in Drug Discovery

The core structure of this compound allows for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has made them invaluable in the development of targeted therapies.

-

Oncology: A significant application lies in the development of kinase inhibitors. For instance, certain derivatives have been synthesized as Type-II inhibitors of FLT3, a clinically validated target in acute myeloid leukemia (AML).[2][5] Others have shown potent activity against FAK, a key player in cancer cell adhesion, proliferation, and migration.[3] Furthermore, novel macrocyclic derivatives have been designed as fourth-generation EGFR inhibitors to overcome clinical resistance in non-small cell lung cancer.[6]

-

Infectious Diseases: The diaminopyrimidine scaffold is also a component of antifolate drugs. By inhibiting dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, these compounds can effectively block the proliferation of pathogens like Cryptosporidium parvum, a protozoan parasite that causes severe diarrheal disease.[7]

-

Inflammatory and Autoimmune Diseases: Researchers have designed this compound derivatives as selective JAK3 inhibitors, which are key mediators in the signaling pathways of immune cells.[4] This makes them attractive candidates for treating inflammatory and autoimmune disorders.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound derivatives, including biological activity and reaction yields.

Table 1: Biological Activity of this compound Derivatives as Kinase Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line (for anti-proliferative activity) | IC₅₀ (nM, cellular) | Reference |

| 13a | FLT3 | 13.9 ± 6.5 | Variety of FLT3-driven cell lines | Potent | [2][5] |

| A12 | FAK | - | A549 (lung cancer) | 130 | [3] |

| A12 | FAK | - | MDA-MB-231 (breast cancer) | 94 | [3] |

| 21v | EGFR19del/T790M/C797S | 2.3 | Ba/F3-EGFR19del/T790M/C797S | 41 | [6] |

| 21v | EGFRL858R/T790M/C797S | 12.5 | Ba/F3-EGFRL858R/T790M/C797S | 52 | [6] |

| 11e | JAK3 | 2.1 | IL-2-stimulated T cells | Moderate potency | [4] |

Table 2: Synthesis Yields of this compound Derivatives

| Starting Material | Reaction Type | Product | Yield (%) | Reference |

| 4-amino-6-chloropyrimidine (B18116) & adamantane-containing amine | Pd-catalyzed amination | Adamantane-containing this compound | 40-60 | [1][8] |

| 2,4-diamino-6-hydroxypyrimidine (B22253) | Chlorination with POCl₃ | 2,4-diamino-6-chloropyrimidine | 85 | [9] |

| Chalcones & guanidine (B92328) nitrate | Condensation | 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines | - | [10] |

| 2-amino-6-methylpyrimidin-4-ol & naphthalene-2-sulfonyl chloride | Sulfonylation | 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate | - | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures cited in the literature.

Protocol 1: General Procedure for Palladium-Catalyzed Amination of 4-Amino-6-chloropyrimidine[1][8]

This protocol describes the introduction of a second amino substituent into a 4-amino-6-chloropyrimidine core using a palladium catalyst.

Materials:

-

4-amino-6-chloropyrimidine derivative

-

Amine (4 equivalents)

-

Pd(dba)₂ (Palladium(0)-dibenzylideneacetone complex)

-

Ligand (e.g., DavePhos, BINAP)

-

Sodium tert-butoxide (tBuONa)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the 4-amino-6-chloropyrimidine derivative (1 mmol), Pd(dba)₂ (0.02 mmol, 2 mol%), and the chosen ligand (0.04 mmol, 4 mol%).

-

Add the anhydrous solvent (5 mL) and stir the mixture for 2-3 minutes.

-

Add the corresponding amine (4 mmol) and sodium tert-butoxide (1.5 mmol).

-

Reflux the reaction mixture for 24 hours.

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., CH₂Cl₂).

-

Filter the solution to remove inorganic salts.

-

Evaporate the solvent in vacuo.

-

Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient).

Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine from 2,4-Diamino-6-hydroxypyrimidine[9]

This protocol details the chlorination of a hydroxypyrimidine to a chloropyrimidine, a key intermediate.

Materials:

-

2,4-diamino-6-hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Ice bath

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).

-

Stir the mixture and heat at 97 °C for 17 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture into ice water.

-

Heat the resulting aqueous solution at 90 °C for 1 hour to hydrolyze any remaining POCl₃.

-

Cool the solution and adjust the pH to 8 with a NaOH solution.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the 2,4-diamino-6-chloropyrimidine as a white solid.

Protocol 3: Synthesis of 2,6-Diaminopyrimidin-4-yl Sulfonate Derivatives[11][12]

This protocol describes the synthesis of sulfonate derivatives from a pyrimidinol.

Materials:

-

2-amino-6-methylpyrimidin-4-ol

-

Potassium carbonate (K₂CO₃)

-

Naphthalene-2-sulfonyl chloride or p-toluenesulfonyl chloride

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating plate

Procedure:

-

To a 50 mL round-bottom flask, add 2-amino-6-methylpyrimidin-4-ol (1.0 mmol, 1 equiv) and potassium carbonate (3 equiv) in acetone (10 mL).

-

Stir the mixture at ambient temperature.

-

Add the sulfonyl chloride (e.g., naphthalene-2-sulfonyl chloride, 1.3 mmol, 1.3 equiv).

-

Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to obtain the crude product.

-

The crude product can be further purified by recrystallization.

Visualizations

The following diagrams illustrate key synthetic pathways and a general workflow for the application of this compound derivatives in drug discovery.

Caption: Synthetic route to unsymmetrical 4,6-diaminopyrimidines.

Caption: Workflow for developing this compound kinase inhibitors.

Caption: Mechanism of action for this compound kinase inhibitors.

References

- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Biological Evaluation of Novel Diaminopyrimidine Macrocycles as Fourth Generation Reversible EGFR Inhibitors That Overcome Clinical Resistance to Osimertinib Mediated by C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Palladium-Catalyzed Amination of Dichloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed amination of dichloropyrimidines, a cornerstone of modern synthetic organic chemistry, provides a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds. This reaction, often referred to as the Buchwald-Hartwig amination, has become indispensable in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which are of significant interest in pharmaceutical and materials science research. The pyrimidine (B1678525) core is a prevalent scaffold in numerous biologically active molecules, and the ability to selectively introduce amino functionalities is crucial for the development of new therapeutic agents.

Dichloropyrimidines possess two reactive chlorine atoms, typically at the 2- and 4-positions or 4- and 6-positions. The differential reactivity of these positions allows for regioselective functionalization. Generally, the C4 position is more susceptible to nucleophilic attack than the C2 position.[1][2] While traditional nucleophilic aromatic substitution (SNAr) reactions can be employed, they often suffer from low regioselectivity, leading to mixtures of isomers that are challenging to separate.[2] Palladium catalysis offers a significant advantage by enabling highly regioselective amination, often strongly favoring substitution at a single position.[1][2]

These application notes provide a comprehensive overview of the palladium-catalyzed amination of dichloropyrimidines, including detailed experimental protocols, quantitative data on reaction optimization, and visualizations of the reaction workflow and catalytic cycle.

Data Presentation

The following tables summarize quantitative data for the palladium-catalyzed amination of various dichloropyrimidines, highlighting the effects of different catalysts, ligands, bases, and substrates on reaction yield and regioselectivity.

Table 1: Optimization of Reaction Conditions for the Amination of 6-(4-Fluorophenyl)-2,4-dichloropyrimidine with Dibutylamine [2]

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | C4/C2 Ratio | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | LiHMDS | THF | 0 | 1 | >99:1 | 95 |

| 2 | Pd(OAc)₂ (2) | XPhos (4) | LiHMDS | THF | 0 | 1 | >99:1 | 96 |

| 3 | Pd(OAc)₂ (2) | dppf (2) | LiHMDS | THF | 0 | 1 | >99:1 | 98 |

| 4 | Pd₂(dba)₃ (1) | BINAP (3) | NaOt-Bu | Toluene (B28343) | 80 | 12 | 95:5 | 85 |

| 5 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | Dioxane | 100 | 24 | 80:20 | 70 |

Table 2: Regioselective Amination of 6-Aryl-2,4-dichloropyrimidines with Various Amines [2]

| Entry | 6-Aryl Group | Amine | Catalyst/Ligand | Base | C4/C2 Ratio | Yield (%) |

| 1 | 4-Fluorophenyl | Dibutylamine | Pd(OAc)₂/dppf | LiHMDS | >99:1 | 98 |

| 2 | 4-Fluorophenyl | Morpholine | Pd(OAc)₂/dppf | LiHMDS | >99:1 | 97 |

| 3 | Phenyl | Dibutylamine | Pd(OAc)₂/dppf | LiHMDS | >99:1 | 96 |

| 4 | Phenyl | N-Methylaniline | Pd(OAc)₂/dppf | LiHMDS | >99:1 | 92 |

| 5 | 4-Methoxyphenyl | Dibutylamine | Pd(OAc)₂/dppf | LiHMDS | 98:2 | 94 |

Experimental Protocols

The following are detailed methodologies for key experiments in the palladium-catalyzed amination of dichloropyrimidines.

Protocol 1: General Procedure for the C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidines

This protocol is adapted from a procedure demonstrating high regioselectivity for the C4 position.[2]

Materials:

-

6-Aryl-2,4-dichloropyrimidine (1.0 mmol)

-

Amine (1.1 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.02 mmol, 2 mol%)

-

Lithium bis(trimethylsilyl)amide (LiHMDS, 1.1 mmol, 1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

-

Magnetic stirrer and stir bar

-

Argon or nitrogen source

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and dppf (11.1 mg, 0.02 mmol).

-

Add the 6-aryl-2,4-dichloropyrimidine (1.0 mmol) to the flask.

-

Add anhydrous THF (5 mL) to the flask and stir the mixture at room temperature.

-

In a separate flask, dissolve the amine (1.1 mmol) in anhydrous THF (2 mL).

-

Cool the amine solution to 0 °C in an ice bath.

-

Slowly add the LiHMDS solution (1.1 mL, 1.1 mmol) to the cooled amine solution and stir for 10 minutes.

-

Transfer the freshly prepared lithium amide solution to the Schlenk flask containing the dichloropyrimidine and catalyst mixture via cannula or syringe.

-

Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of Dichloropyrimidines with Arylamines

This protocol provides a general method for the coupling of arylamines with dichloropyrimidines.

Materials:

-

Dichloropyrimidine (1.0 mmol)

-

Arylamine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

-

Anhydrous toluene or dioxane

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Argon or nitrogen source

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOt-Bu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

-

Add the dichloropyrimidine (1.0 mmol) and the arylamine (1.2 mmol) to the tube.

-

Add anhydrous toluene or dioxane (5 mL).

-

Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the palladium-catalyzed amination of dichloropyrimidines.

Caption: General workflow for palladium-catalyzed amination.

Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Caption: Buchwald-Hartwig amination catalytic cycle.

References

Application Notes and Protocols for the Synthesis of 4,6-Diaminopyrimidine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Diaminopyrimidine analogs are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This scaffold is a key component in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential. Notably, substituted 4,6-diaminopyrimidines have been identified as potent inhibitors of various kinases, including Janus kinases (JAKs), and dihydrofolate reductase (DHFR), making them promising candidates for the treatment of cancers, inflammatory disorders, and infectious diseases.[1] This document provides detailed experimental protocols for the synthesis of this compound analogs, quantitative data from representative reactions, and visualizations of relevant biological pathways.

Synthetic Strategies

The synthesis of this compound analogs can be achieved through several strategic routes, primarily depending on the desired substitution pattern and the availability of starting materials. The most common approaches involve the nucleophilic substitution of dihalopyrimidines or the condensation of 1,3-dicarbonyl compounds or their equivalents with amidines.

A prevalent and versatile method is the palladium-catalyzed amination of 4,6-dichloropyrimidine (B16783). This approach allows for the sequential and controlled introduction of different amine nucleophiles, leading to a diverse range of symmetrical and unsymmetrical this compound derivatives.[1] Another common strategy begins with the more readily available 2,4-diamino-6-hydroxypyrimidine (B22253), which is first chlorinated and then subjected to nucleophilic substitution. A classical approach involves the cyclization of dinitriles, such as malononitrile (B47326), with amidines.

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs via Palladium-Catalyzed Amination of 4,6-Dichloropyrimidine

This protocol details the synthesis of N4,N6-disubstituted-4,6-diaminopyrimidines starting from 4,6-dichloropyrimidine using a palladium-catalyzed cross-coupling reaction.

Materials:

-

4,6-Dichloropyrimidine

-

Desired primary or secondary amine (2.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine (B1218219) ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene (B28343) or dioxane

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk flask, add 4,6-dichloropyrimidine (1.0 mmol), the desired amine (2.2 mmol), sodium tert-butoxide (2.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene (10 mL) via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite.

-

Wash the filter cake with additional ethyl acetate (2 x 10 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound analog.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis from 2,4-Diamino-6-hydroxypyrimidine

This two-step protocol involves the chlorination of 2,4-diamino-6-hydroxypyrimidine followed by nucleophilic aromatic substitution.

Step 1: Synthesis of 2,4-Diamino-6-chloropyrimidine

-

In a round-bottom flask equipped with a reflux condenser, add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (POCl₃, 9 mL).[2]

-

Stir the mixture at 97 °C for 17 hours.[2]

-

Carefully add the reaction solution to ice water slowly.[2]

-

Stir the resulting solution at 90 °C for 1 hour.[2]

-

Adjust the pH of the solution to 8 with sodium hydroxide (B78521) (NaOH).[2]

-

Extract the product with ethyl acetate (3 x 150 mL).[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine as a white solid (yield: 85%).[2]

Step 2: Nucleophilic Substitution

-

To a solution of 2,4-diamino-6-chloropyrimidine (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol, add the desired amine (1.1-2.2 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) (2.0 equivalents).

-

Heat the reaction mixture at a temperature ranging from 80 °C to 140 °C, depending on the reactivity of the amine.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis from Malononitrile and Guanidine (B92328)

This protocol describes a classical condensation reaction to form a 2,4,6-triaminopyrimidine, which is a key this compound analog.

Materials:

-

Malononitrile

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add guanidine hydrochloride to the sodium ethoxide solution to generate free guanidine.

-

To this mixture, add malononitrile (1.0 equivalent).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the formation of the product by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid).

-

The product, 2,4,6-triaminopyrimidine, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound analogs.

Table 1: Palladium-Catalyzed Amination of 4,6-Dichloropyrimidine

| Entry | Amine | Catalyst System (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | Toluene | 110 | 16 | 85 |

| 2 | Piperidine | Pd(OAc)₂ (2) / BINAP (3) | Dioxane | 100 | 24 | 78 |

| 3 | Aniline | Pd₂(dba)₃ (2) / DavePhos (4) | Toluene | 110 | 18 | 65 |

| 4 | Benzylamine | PdCl₂(dppf) (3) | DMF | 120 | 12 | 72 |

Table 2: Biological Activity of Representative this compound Analogs

| Compound ID | Target | Assay | IC₅₀ (nM) | Reference |

| 11e | JAK3 | Kinase Assay | 2.1 | [3] |

| JAK1 | Kinase Assay | >1000 | [3] | |

| JAK2 | Kinase Assay | 280 | [3] | |

| TYK2 | Kinase Assay | 150 | [3] | |

| Cpd X | C. parvum DHFR | Enzyme Inhibition | <100 | [4] |

| Cpd Y | E. coli DHFR | Enzyme Inhibition | >1000 | [4] |

Mandatory Visualization

Caption: General workflow for the synthesis of this compound analogs.

Caption: Inhibition of the JAK-STAT signaling pathway by this compound analogs.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound analogs.

References

Application Notes: 4,6-Diaminopyrimidine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Introduction

The 4,6-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, serving as a foundational structural motif for a multitude of kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for the design of potent and selective inhibitors. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the synthesis and application of this compound-based kinase inhibitors.

Therapeutic Potential

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and cardiovascular conditions. The this compound scaffold has been successfully employed to develop inhibitors targeting a range of kinases, including but not limited to:

-

Troponin I-Interacting Kinase (TNNI3K): A cardiac-specific kinase implicated in heart failure.[1]

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cancer cell adhesion, proliferation, and migration.[2]

-

Janus Kinase 3 (JAK3): A key player in the JAK-STAT signaling pathway, crucial for immune cell function, making it a target for autoimmune diseases.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often dysregulated in various cancers.[3]

-

Aurora Kinases: A family of serine/threonine kinases that are essential for cell division and are frequently overexpressed in tumors.

General Synthesis Strategy

The synthesis of this compound-based kinase inhibitors typically commences from a readily available starting material, 4,6-dichloropyrimidine. The core synthetic strategy revolves around a sequential nucleophilic aromatic substitution (SNAr) reaction. This approach allows for the introduction of various amine-containing fragments at the C4 and C6 positions of the pyrimidine (B1678525) ring, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Signaling Pathways and Inhibition

The following diagrams illustrate the signaling pathways of key kinase targets and the points of inhibition by this compound-based inhibitors.

References

- 1. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]

- 2. Inhibition of the Cardiomyocyte-Specific Kinase TNNI3K Limits Oxidative Stress, Injury, and Adverse Remodeling in the Ischemic Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4,6-Diaminopyrimidine as a Versatile Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 4,6-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility in the design of potent and selective inhibitors for a range of therapeutic targets. Its ability to form key hydrogen bond interactions within the ATP-binding sites of kinases and the active sites of other enzymes has led to its incorporation into numerous clinical and preclinical candidates. This document provides detailed application notes on the use of the this compound scaffold in drug discovery, focusing on its role as a kinase inhibitor, a dihydrofolate reductase inhibitor, and its emerging applications in neurodegenerative diseases. Detailed experimental protocols for the synthesis and evaluation of these compounds are also provided.

This compound as a Kinase Inhibitor Scaffold

The this compound moiety serves as an excellent bioisostere for the purine (B94841) ring of ATP, enabling it to act as a competitive inhibitor for a wide variety of protein kinases.[1] By modifying the substituents at the 2- and 5-positions, as well as the amino groups at the 4- and 6-positions, medicinal chemists can achieve high potency and selectivity for specific kinase targets.

Troponin I-Interacting Kinase (TNNI3K) Inhibitors

A novel series of this compound derivatives have been identified as highly potent and selective inhibitors of TNNI3K, a kinase implicated in cardiac stress and heart failure.[2][3] The optimized compound, GSK854, demonstrates excellent in vivo activity and serves as a valuable tool for investigating the role of TNNI3K in cardiovascular disease.[3]

Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, migration, and survival. Several 2,4-diaminopyrimidine (B92962) derivatives have been designed as FAK inhibitors.[4] For instance, compound A12 has shown potent anticancer activity against A549 and MDA-MB-231 cell lines.[4]

Janus Kinase (JAK) Inhibitors

JAKs are critical for cytokine signaling and are validated targets for autoimmune diseases and cancer. Pyrimidine-4,6-diamine derivatives have been developed as selective JAK3 inhibitors.[5] Compound 11e, for example, exhibits excellent JAK3 inhibitory activity by interacting with a unique cysteine residue (Cys909) in the kinase domain.[5]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The 2,4-diamino-5-ketopyrimidine scaffold has been utilized to develop potent and selective inhibitors of CDK1, CDK2, and CDK4.[6] Compound 39 (R547) is a representative example with excellent cellular potency against various human tumor cell lines.[6]

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative regulator of T-cell signaling, making it an attractive target for cancer immunotherapy. Novel diaminopyrimidine carboxamides have been developed as potent HPK1 inhibitors.[7]

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

IRAK4 is a key mediator in the innate immune response and a target for inflammatory diseases. 2,6-Diaminopyrimidin-4-one derivatives have been identified as potent and selective IRAK4 inhibitors.[1][8][9][10][11] Compound 16, for example, shows excellent kinase selectivity.[1][8]

Quantitative Data: Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 / Ki (nM) | Cell Line(s) | Cellular IC50 (nM) | Reference(s) |

| GSK854 | TNNI3K | < 10 | - | 8 | [3] |

| A12 | FAK | - | A549, MDA-MB-231 | 130, 94 | [4] |

| 11e | JAK3 | 2.1 | - | - | [5] |

| 39 (R547) | CDK1 | 1 (Ki) | HCT116 | 80 | [6] |

| CDK2 | 3 (Ki) | [6] | |||

| CDK4 | 1 (Ki) | [6] | |||

| 16 | IRAK4 | 27 | - | - | [1][8] |

| 31 | IRAK4 | 93 | - | - | [1][8] |

This compound as a Dihydrofolate Reductase (DHFR) Inhibitor Scaffold

DHFR is a crucial enzyme in the folate pathway, essential for the synthesis of nucleotides and amino acids.[12] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for anticancer and antimicrobial agents.[12] Lipophilic 2,4-diaminopyrimidine derivatives have been extensively studied as DHFR inhibitors.[13][14][15][16] For instance, metoprine (B1676516) and etoprine (B1671760) are lipid-soluble compounds that can cross the blood-brain barrier.[13]

Quantitative Data: DHFR Inhibitory Activity

| Compound | Organism/Enzyme Source | IC50 (µM) | Reference(s) |

| Trimetrexate | Cryptosporidium parvum DHFR | < 0.3 | [14] |

| Multiple dicyclic and tricyclic diaminopyrimidines | Cryptosporidium parvum DHFR | < 0.3 - < 1.0 | [14] |

| 6-alkyl-2,4-diaminopyrimidine derivatives | Bacillus anthracis, Staphylococcus aureus | MIC: 0.125–8 µg/mL | [15][16] |

This compound in Neurodegenerative Diseases

Recent studies have explored the potential of this compound derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease.

Beta-Secretase 1 (BACE1) Inhibitors

A series of novel aminopyrimidine and diaminopyrimidine derivatives have been designed to inhibit BACE1, a key enzyme in the production of amyloid-beta peptides.[17] The optimized compound 13g showed a significant improvement in potency compared to the initial lead compound.[17]

Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) Inhibitors